

Application Notes and Protocols for Axinysterol in Oncology Research

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Compound of Interest

Compound Name: Axinysterol

Cat. No.: B1665868

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Introduction

Axinysterol is a steroidal compound first isolated from marine sponges of the genus *Axinyssa*. Structurally identified as 5,8-Epidioxyergosta-6,22,25-trien-3-ol, it belongs to a class of marine-derived sterols that have garnered interest in oncology research for their potential as anticancer agents. While direct and extensive studies on **Axinysterol** are limited, its structural similarity to other bioactive sterols, such as ergosterol peroxide and 9,11-dehydroergosterol peroxide, suggests that it may serve as a valuable tool compound for investigating novel anticancer mechanisms. These related compounds have demonstrated cytotoxic, pro-apoptotic, and cell cycle inhibitory effects in various cancer cell lines.

This document provides an overview of the potential applications of **Axinysterol** in oncology research, based on the activities of its close structural analogs. It includes quantitative data for these related compounds, detailed protocols for evaluating the efficacy of **Axinysterol**, and diagrams illustrating the potential signaling pathways involved.

Data Presentation: Cytotoxicity of Axinysterol Analogs

The following tables summarize the reported cytotoxic activities of ergosterol peroxide and 9,11-dehydroergosterol peroxide, which are structurally related to **Axinysterol**, against various cancer cell lines. This data provides a rationale for investigating **Axinysterol**'s potential anticancer effects.

Table 1: IC50 Values of Ergosterol Peroxide in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
T47D	Breast Cancer	5.8	[1]
Hep 3B	Hepatocellular Carcinoma	19.4 μg/mL (~45.2 μM)	[2][3]
786-O	Renal Cell Carcinoma	~30	[4]
SUM149	Triple-Negative Breast Cancer	Varies (sensitive)	[5]
MCF-7	Breast Cancer	40 μg/mL (~93.3 μM)	
HepG2	Hepatocellular Carcinoma	Sub-micromolar (for conjugates)	
Sk-Hep2	Hepatocellular Carcinoma	Sub-micromolar (for conjugates)	

Table 2: IC50 Values of 9,11-Dehydroergosterol Peroxide (DHEP) in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
HeLa	Cervical Cancer	8.58 ± 0.98	
Hep 3B	Hepatocellular Carcinoma	16.7 μg/mL (~39.1 μM)	
A375	Malignant Melanoma	9.147 μg/mL (~21.4 μM)	
HL60	Leukemia	< 6 μM	
HT29	Colon Adenocarcinoma	Effective at 7 μM	

Postulated Mechanisms of Action and Signaling Pathways

Based on the known activities of structurally similar sterols, **Axinysterol** may exert its anticancer effects through one or more of the following signaling pathways:

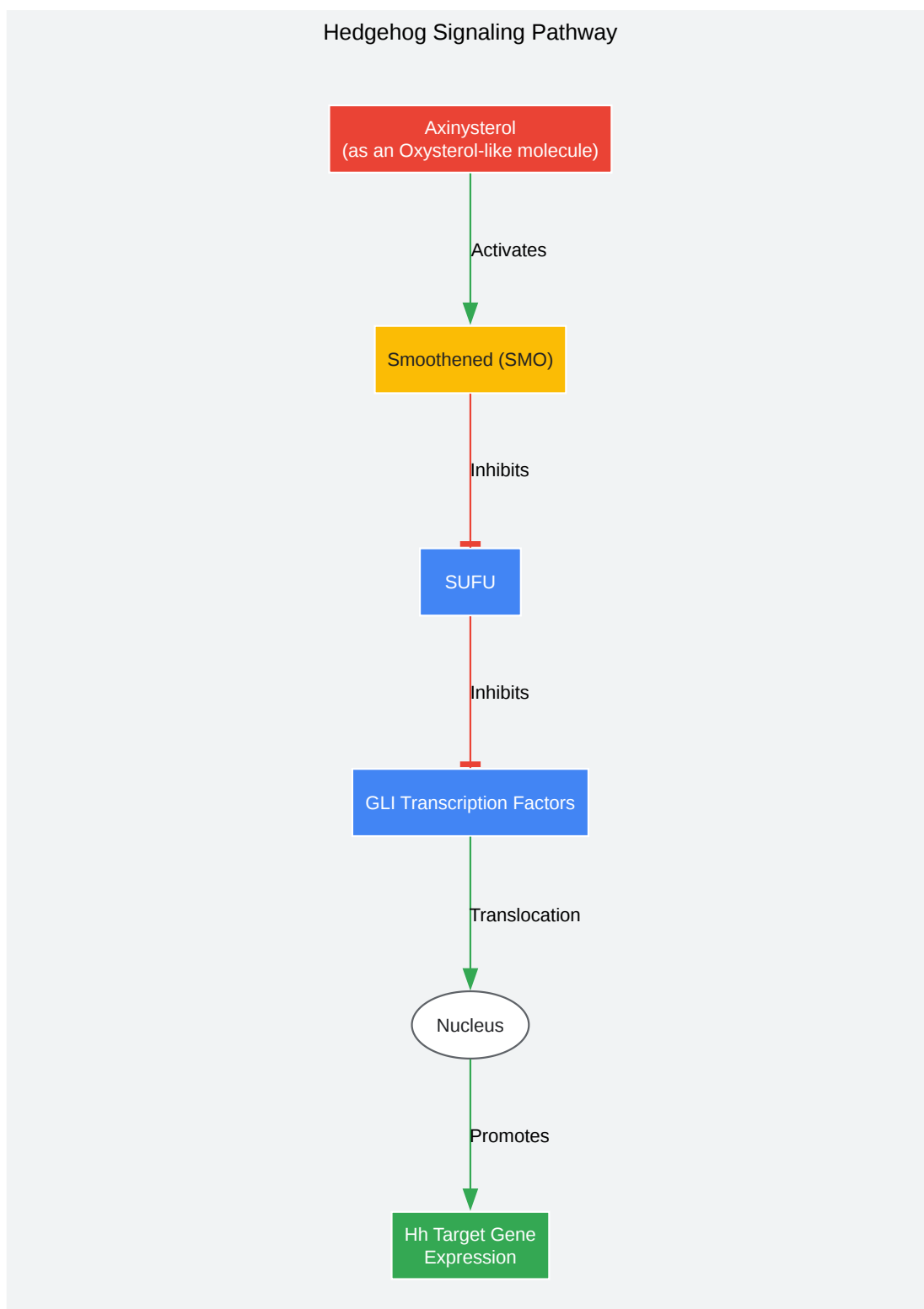
- **Induction of Apoptosis and Cell Cycle Arrest:** Analogs like 9,11-dehydroergosterol peroxide have been shown to induce the expression of the cyclin-dependent kinase inhibitor 1A (p21, WAF1, Cip1), leading to cell cycle arrest and apoptosis. Ergosterol peroxide has been linked to the induction of apoptosis via caspase activation and PARP cleavage.
- **Modulation of the Hedgehog Signaling Pathway:** Oxysterols are known to activate the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in various cancers. These sterols can bind to and modulate the activity of Smoothened (SMO), a key signal transducer in the Hh pathway.
- **Activation of Liver X Receptors (LXRs):** LXRs are nuclear receptors that play a critical role in cholesterol homeostasis and have emerged as potential targets in cancer therapy. Certain oxysterols can act as LXR agonists, leading to the regulation of genes involved in cell proliferation, inflammation, and lipid metabolism.

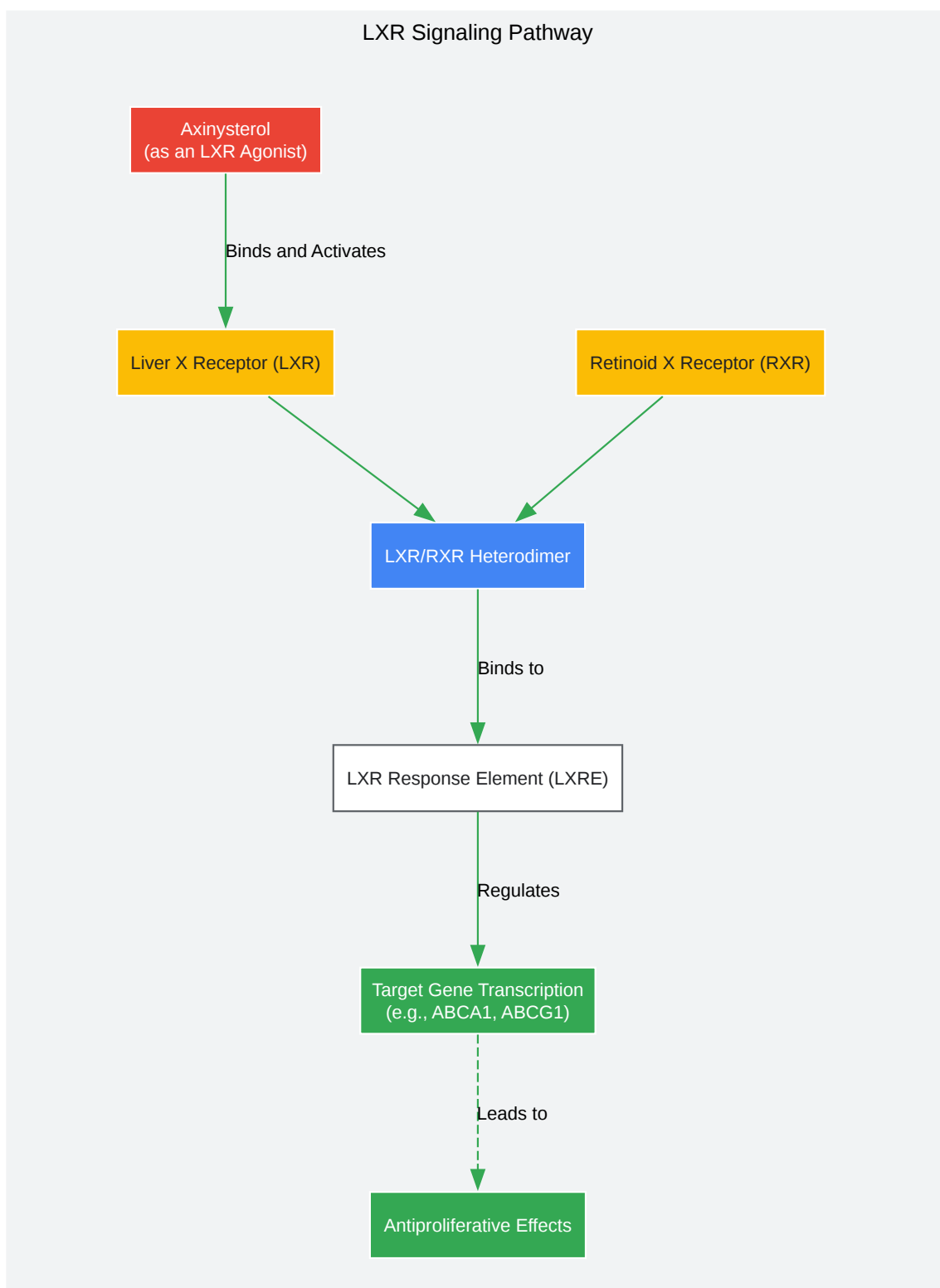
Mandatory Visualizations



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Caption: Postulated mechanism of **Axinysterol**-induced cell cycle arrest and apoptosis.





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